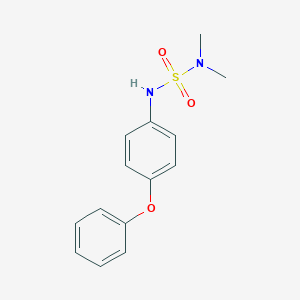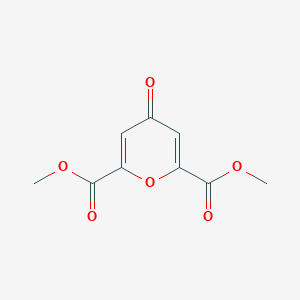![molecular formula C10H10N4S B188128 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 90842-92-5](/img/structure/B188128.png)
4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
描述
“4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a compound with the molecular formula C10H10N4S . It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant properties .
Synthesis Analysis
This compound is synthesized by the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide through N-allyl-2-isonicotinoylhydrazinecarbothioamide. The reaction involves base-catalysed intramolecular dehydrative cyclization of this intermediate . The synthesis process yields a good yield of 75-85% .Molecular Structure Analysis
The molecular structure of this compound is non-planar . The crystal structure was determined by X-ray diffraction at low temperature (100 K). The compound crystallizes in monoclinic P21/c; a = 8.006(5)Å, b = 15.363(5)Å, c = 8.936(5)Å, β = 104.441(5) ̊ . The crystal packing is stabilized by N–H·N and C–H·S type hydrogen bonds .Chemical Reactions Analysis
The compound is part of the 1,2,4-triazole family, which is known for its corrosion inhibition properties . The inhibitor activity of this compound against corrosion of neutral copper surfaces has been investigated .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.28 . It is characterized by the presence of signals for C=N groups in its IR absorption spectra . The 1H-NMR spectrum of the compound shows peaks corresponding to the 1,2,4-triazole ring .科学研究应用
Medicinal Chemistry: Antimicrobial Agents
4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol: has been explored for its potential as an antimicrobial agent. The triazole core is known for its presence in many compounds with significant antibacterial properties . Modifications to the triazole ring, such as the addition of allyl and pyridinyl groups, can influence the compound’s interaction with bacterial enzymes and proteins, potentially leading to new classes of antibiotics.
Agriculture: Fungicidal Properties
In agriculture, this compound could serve as a precursor for developing new fungicides. Triazoles are a class of compounds that have been used to control a wide range of fungi affecting crops . The structural uniqueness of 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol may offer novel modes of action against fungal pathogens.
Material Science: Metal-Organic Frameworks (MOFs)
The compound’s potential to act as a ligand in metal-organic frameworks (MOFs) is significant in material science. MOFs are used for gas storage, separation, and catalysis due to their high surface area and tunable structures. The pyridinyl group in the compound can coordinate with metals, forming the basis for new MOF structures with unique properties .
Environmental Science: Heavy Metal Detection
In environmental science, the compound’s thiol group can bind to heavy metals, suggesting its use in sensors for detecting heavy metals in water and soil. This application is crucial for monitoring pollution and ensuring environmental safety .
Chemical Synthesis: Building Block for Heterocyclic Compounds
This compound can be a valuable building block in the synthesis of heterocyclic compounds. Its reactive sites, including the allyl and thiol groups, allow for various chemical transformations, leading to a wide array of derivatives with potential applications in pharmaceuticals and agrochemicals .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound could be used to study enzyme inhibition, particularly in enzymes that contain a pyridine nucleotide as a cofactor. The structural analogy to pyridine nucleotides could make it a candidate for designing enzyme inhibitors that regulate metabolic pathways .
作用机制
Target of Action
The primary targets of 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol are alpha-amylase and alpha-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of the alpha-amylase and alpha-glucosidase enzymes, preventing them from breaking down complex carbohydrates into glucose . This interaction results in a decrease in postprandial hyperglycemia.
Biochemical Pathways
By inhibiting alpha-amylase and alpha-glucosidase, the compound affects the carbohydrate digestion pathway. The inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose absorbed into the bloodstream after a meal . This can help manage blood sugar levels, particularly in individuals with diabetes.
Result of Action
The primary result of the compound’s action is the reduction of postprandial hyperglycemia . By inhibiting the activity of alpha-amylase and alpha-glucosidase, the compound reduces the amount of glucose that enters the bloodstream after a meal. This can help manage blood sugar levels and may be beneficial for individuals with diabetes.
未来方向
属性
IUPAC Name |
4-prop-2-enyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h2-6H,1,7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSITGDYTVXFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353351 | |
| Record name | 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
90842-92-5 | |
| Record name | 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ALLYL-5-(4-PYRIDINYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol work as a corrosion inhibitor for mild steel?
A1: Research suggests that 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol inhibits mild steel corrosion in acidic environments. This organic compound achieves this by adsorbing onto the mild steel surface. [] This adsorption process leads to the formation of a protective film that acts as a barrier against corrosive agents. [] Electrochemical impedance spectroscopy (EIS) studies have confirmed the increased impedance at the steel surface in the presence of this compound, supporting the formation of a protective layer. []
Q2: What analytical techniques were used to characterize 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and investigate its corrosion inhibition mechanism?
A2: Researchers employed a combination of techniques to characterize both the compound and its interaction with mild steel. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) were utilized to confirm the structure and purity of the synthesized 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. [] To investigate its corrosion inhibition mechanism, electrochemical impedance spectroscopy (EIS) was employed to study the changes in impedance at the steel/solution interface, providing insights into the formation and effectiveness of the protective film. [] Additionally, scanning electron microscopy (SEM) was used to visually examine the mild steel surface after exposure to the corrosive environment with and without the inhibitor, revealing information about the extent of corrosion and the morphology of the protective layer formed. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)

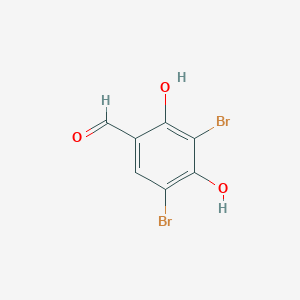
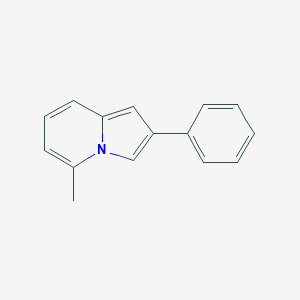
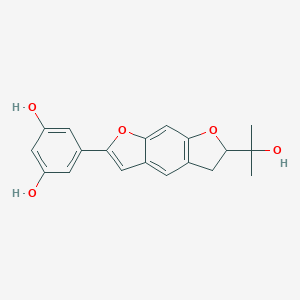
![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)

